

Cardenolide B-1 chemical structure and stereochemistry

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Compound of Interest

Compound Name: Cardenolide B-1

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Cardenolide B-1**

Introduction

Cardenolide B-1 is a naturally occurring cardenolide glycoside, a class of steroids known for their potent biological activities, particularly their ability to inhibit the Na⁺/K⁺-ATPase enzyme. [1][2] This property has made cardenolides a subject of significant interest in medicine, historically for treating heart conditions and more recently for their potential as anticancer and antiviral agents. [2][3][4] **Cardenolide B-1** has been isolated from sources such as Nerium oleander. [5] This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

Cardenolide B-1 is identified by the CAS registry number 1318158-89-2. [6] It belongs to the broader family of cardenolide glycosides, which are steroid derivatives featuring a sugar moiety attached to a steroid aglycone. [6]

Property	Value	Source
CAS Number	1318158-89-2	[6]
Molecular Formula	C ₃₀ H ₄₄ O ₈	[6][7]
Molecular Weight	532.7 g/mol	[6][7]
PubChem CID	46872929	[6][7]

Chemical Structure and Stereochemistry

The molecular structure of **Cardenolide B-1** is complex, comprising two main components: a steroid aglycone and a sugar moiety.[6]

The Aglycone Core

The aglycone portion consists of a C23 steroid nucleus with methyl groups at the C-10 and C-13 positions.[1][6][8] A defining feature of all cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position of the steroid core.[1][6] A distinctive structural characteristic of **Cardenolide B-1** is the presence of an 8,14-epoxy bridge, which significantly influences its three-dimensional conformation and, consequently, its biological activity.[6]

The Glycoside Moiety

Attached to the steroid core via a glycosidic bond at the C-3 position is a 6-deoxy-3-O-methyl-β-D-galactopyranosyl group.[6] The presence and nature of this sugar component are crucial for the molecule's solubility and interaction with biological targets.[9]

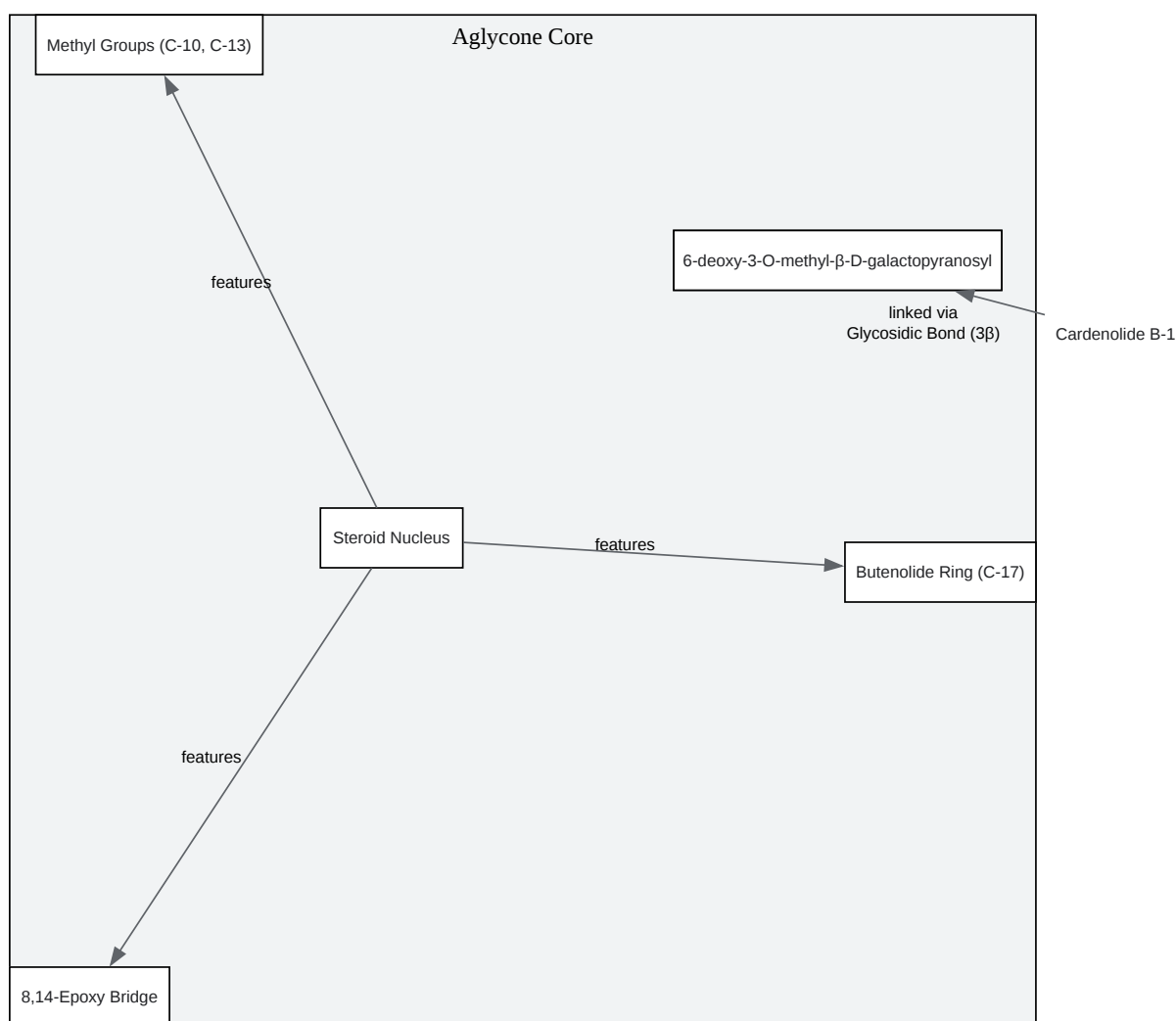
Stereochemistry

Cardenolide B-1 possesses multiple stereogenic centers, leading to a specific and complex three-dimensional arrangement. The systematic IUPAC name is 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^{1,3}.0^{3,7}.0^{11,16}]octadecan-6-yl]-2H-furan-5-one.[7] The alternative nomenclature, (3β,5β)-3-[(6-deoxy-3-O-methyl-β-D-

galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide, highlights two critical stereochemical features^[6]:

- 3 β configuration: The glycosidic bond at the C-3 position is in the beta orientation, meaning it projects above the plane of the steroid ring system.
- 5 β configuration: This indicates a cis-fusion between the A and B rings of the steroid nucleus, a common feature in many bioactive cardenolides.^[10]

The stereochemistry of the sugar moiety is also defined, being a β -D-galactopyranosyl derivative.^[6]



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Caption: Structural components of **Cardenolide B-1**.

Experimental Protocols for Characterization

The structural elucidation of cardenolides like **Cardenolide B-1** relies on a combination of isolation techniques and spectroscopic analysis.

Isolation and Purification

A general protocol for isolating cardenolides from plant material is as follows:

- **Extraction:** Dried and ground plant material (e.g., leaves, seeds) is exhaustively extracted with solvents like methanol or a water-methanol mixture.[\[10\]](#)
- **Preliminary Analysis:** The crude extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify potential cardenolide-containing fractions.[\[10\]](#) Characteristic features include neutral loss of sugar moieties and high-intensity fragments corresponding to the steroid aglycone.[\[10\]](#)
- **Fractionation:** The crude extract undergoes further purification, often using column chromatography (e.g., silica gel) or preparative HPLC to isolate individual compounds.[\[9\]](#)



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Caption: General workflow for cardenolide isolation.

Structure Elucidation

The precise structure and stereochemistry are determined using a suite of spectroscopic methods:

- **Mass Spectrometry (MS):** Provides the molecular weight and formula of the compound. Fragmentation patterns can help identify the aglycone and sugar components.[\[11\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** This is the most powerful tool for detailed structural analysis.

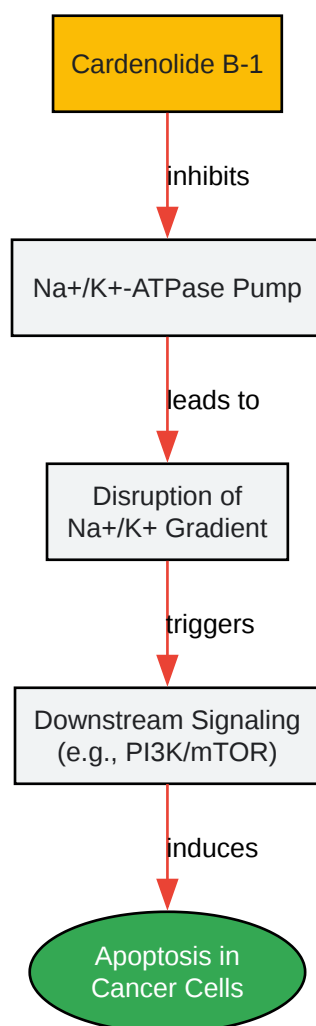
- ^1H NMR: Identifies the number and types of protons, with characteristic signals for the butenolide ring and anomeric protons of the sugar.[12]
- ^{13}C NMR: Determines the number of carbon atoms and their chemical environment.[7][12]
- 2D NMR (COSY, HMBC, ROESY): These experiments establish connectivity between protons (COSY), long-range correlations between protons and carbons (HMBC), and through-space proximity of atoms (ROESY), which is crucial for confirming the stereochemistry and the conformation of the ring systems.[9][13]

Biological Activity and Signaling Pathways

Cardenolides exert their biological effects primarily through the inhibition of the Na^+/K^+ -ATPase pump, an essential enzyme for maintaining cellular ion gradients.[1][14] However, recent studies have revealed other potential targets and pathways.[3]

Inhibition of Na^+/K^+ -ATPase and Anticancer Effects

The inhibition of Na^+/K^+ -ATPase by cardenolides disrupts the sodium and potassium ion balance across the cell membrane. This disruption can trigger downstream signaling cascades that lead to apoptosis (programmed cell death) in cancer cells, making cardenolides promising candidates for oncology drug development.[4][15]

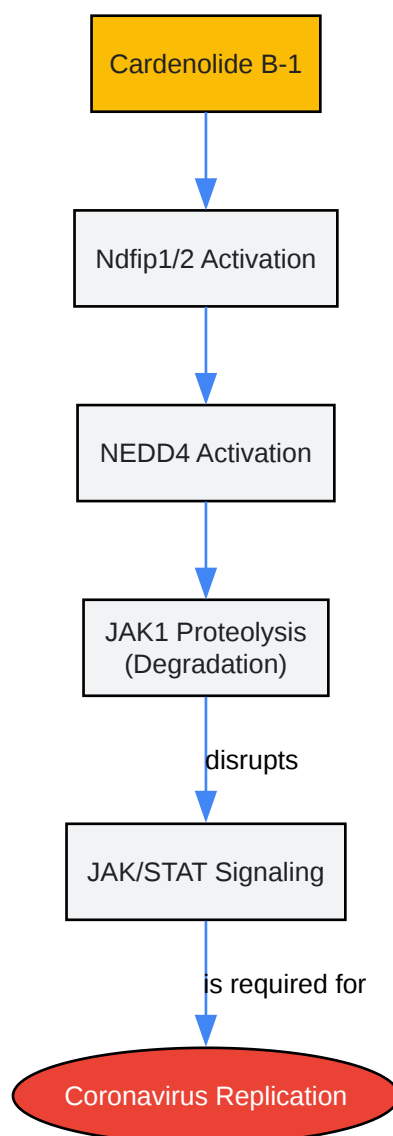


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Caption: Na+/K+-ATPase inhibition pathway.

Na+/K+-ATPase Independent Antiviral Activity

Research has shown that some cardenolides can suppress the replication of coronaviruses.[3] This effect is mediated by the downregulation of Janus kinase 1 (JAK1) protein levels. The process involves the activation of Ndfip1/2 and the E3 ubiquitin ligase NEDD4, which leads to the proteasomal degradation of JAK1, thereby disrupting viral replication signaling.[3]



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Caption: JAK1 downregulation pathway by cardenolides.

Conclusion

Cardenolide B-1 is a structurally intricate natural product with significant biological potential. Its well-defined stereochemistry, including the 3 β -glycosidic linkage, 5 β -ring fusion, and the 8,14-epoxy bridge, is fundamental to its activity. The detailed characterization through advanced spectroscopic techniques provides a solid foundation for further research into its mechanism of action and potential therapeutic applications, particularly in the fields of oncology

and virology. The methodologies outlined in this guide serve as a reference for the continued exploration of **Cardenolide B-1** and other related natural products.

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